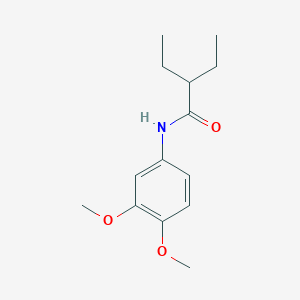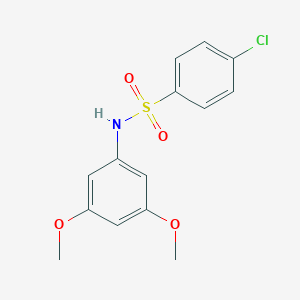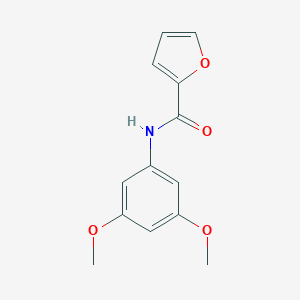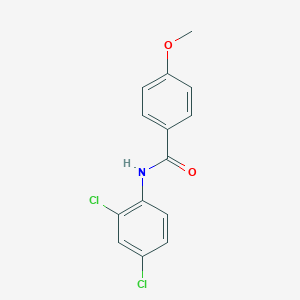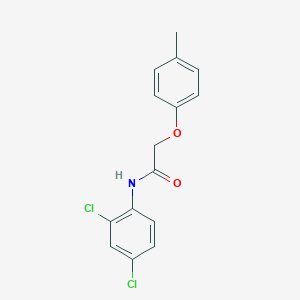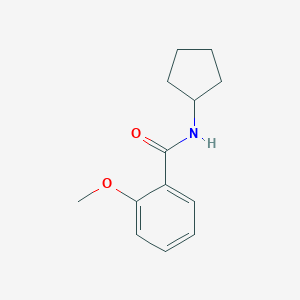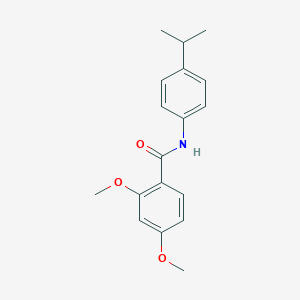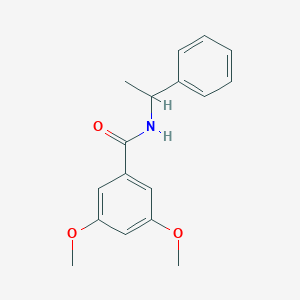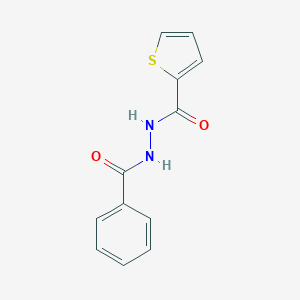
N'-benzoylthiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-benzoyl-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-2-thiophenecarbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-benzoyl-2-thiophenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’-benzoyl-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-benzoyl-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N’-benzoyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thiophenecarboxylic acid hydrazide: A precursor in the synthesis of N’-benzoyl-2-thiophenecarbohydrazide.
Benzoylhydrazine: Another hydrazide derivative with similar chemical properties.
Thiophene-2-carboxylic acid: A related compound with a thiophene ring and carboxylic acid functional group.
Uniqueness
N’-benzoyl-2-thiophenecarbohydrazide is unique due to its combination of a benzoyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
113643-89-3 |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29g/mol |
IUPAC-Name |
N'-benzoylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O2S/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16) |
InChI-Schlüssel |
RZGPCBWJMYHLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Löslichkeit |
28.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



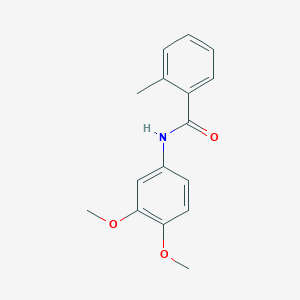
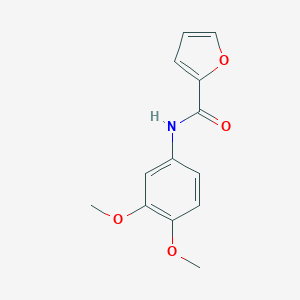
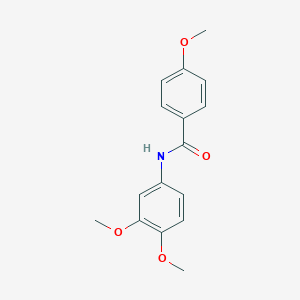
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
